N-isoquinolin-5-ylhydroxylamine
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-isoquinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11-12H |
InChI Key |
YYXSEVPIKNTAIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NO |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction of 5-Nitroisoquinoline
Synthesis of 5-Nitroisoquinoline
The nitro reduction pathway begins with the preparation of 5-nitroisoquinoline. The Pomeranz-Fritsch reaction is employed, wherein 4-nitrobenzaldehyde reacts with aminoacetaldehyde diethyl acetal under acidic conditions (conc. H2SO4) to yield 5-nitroisoquinoline. This method achieves regioselective nitration at the 5-position due to the electronic directing effects of the isoquinoline framework.
Key Reaction Conditions:
Reduction to N-Isoquinolin-5-ylhydroxylamine
Chemical Reduction with Hydrazine and Raney Nickel
The nitro group in 5-nitroisoquinoline is reduced to hydroxylamine using hydrazine hydrate and Raney Ni. This method avoids over-reduction to the amine by controlling reaction time and temperature.
Procedure :
- Reactants : 5-Nitroisoquinoline (1.0 eq), hydrazine hydrate (2.5 eq, 80% w/w), Raney Ni (10% w/w).
- Solvent : Ethanol/1,2-dichloroethane (1:1 v/v).
- Conditions : 15°C, 4 hours under mechanical stirring.
- Workup : Filtration, solvent evaporation, and recrystallization (ethanol).
- Yield : 75%.
Biocatalytic Reduction with Nitroreductase and Vanadium Oxide
A modern approach utilizes nitroreductase enzymes (e.g., NR_04) with vanadium(V) oxide (V2O5) to achieve selective reduction. This method operates at ambient temperature and neutral pH, minimizing byproducts.
Procedure :
- Reactants : 5-Nitroisoquinoline (1.0 eq), nitroreductase NR_04 (5 mg/mmol), V2O5 (0.1 eq).
- Solvent : Phosphate buffer (pH 7.0).
- Conditions : 25°C, 6 hours.
- Workup : Centrifugation, extraction with ethyl acetate, and column chromatography.
- Yield : 92%.
Comparative Analysis :
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazine/Raney Ni | Raney Ni | 15°C | 4 | 75 |
| Biocatalytic | NR_04 + V2O5 | 25°C | 6 | 92 |
Cross-Coupling with Hydroxylamine Derivatives
Preparation of 5-Haloisoquinoline
5-Bromoisoquinoline is synthesized via directed ortho-lithiation of isoquinoline followed by quenching with bromine.
Procedure :
Hydroxamic Acid Reduction Pathway
Mechanistic Insights and Challenges
- Nitro Reduction : The hydrazine method proceeds via intermediate nitroso and hydroxylamine stages, with Raney Ni preventing disproportionation. Biocatalytic routes leverage enzyme specificity to halt at hydroxylamine.
- Cross-Coupling : Palladium-mediated amination faces challenges due to hydroxylamine instability, necessitating protected intermediates.
- Regioselectivity : Directing groups (e.g., pivaloyloxy in Rh catalysis) ensure precise functionalization at the 5-position.
Chemical Reactions Analysis
Types of Reactions
N-isoquinolin-5-ylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves the replacement of a functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions may produce amines or hydroxylamines .
Scientific Research Applications
N-isoquinolin-5-ylhydroxylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-isoquinolin-5-ylhydroxylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Stability
Hydroxylamine vs. Alkylamine Substituents: The hydroxylamine group in N-isoquinolin-5-ylhydroxylamine is more polar and redox-active compared to the bulky tert-alkylamine group in N-(2-phenylpropan-2-yl)isoquinolin-5-amine. This difference may influence solubility, stability, and biological activity. The tert-alkylamine analog demonstrates high synthetic yield (92%) under Pd-catalyzed conditions, whereas hydroxylamine derivatives often require specialized coupling agents (e.g., hydroxylamine hydrochloride) and may exhibit lower stability under basic or oxidative conditions .
Catalytic Efficiency: The use of AdBrettPhos-Pd-G3 as a catalyst in the synthesis of N-(2-phenylpropan-2-yl)isoquinolin-5-amine highlights its efficiency in cross-coupling reactions. In contrast, hydroxylamine derivatives might necessitate alternative catalysts (e.g., Cu or Fe-based systems) due to the labile -NHOH group .
Research Findings and Limitations
Data Gaps
- No direct pharmacological or physicochemical data (e.g., logP, pKa) are available for this compound in the provided sources.
- Comparative studies with other hydroxylamine derivatives (e.g., pyridine-hydroxylamine analogs) are needed to assess its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
